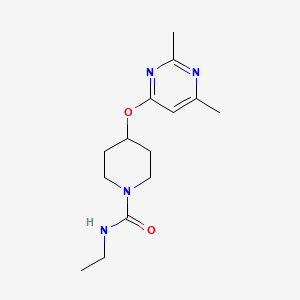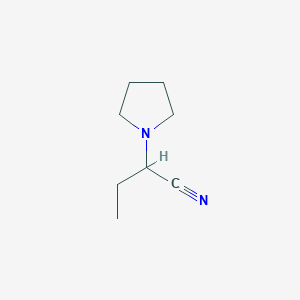
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is a complex organic molecule that contains a pyrimidine ring. Pyrimidine is a basic structure found in many important molecules, including the nucleotides cytosine, thymine, and uracil .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the substituents linked to the pyrimidine ring .
Scientific Research Applications
Dual Mode of Cytotoxic Action
Compounds such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) exhibit a dual mode of cytotoxic action, thought to involve topoisomerases I and II. This class of compounds has been selected for clinical trials due to its novel action and promising preclinical activity against solid tumors in mice, highlighting its potential for cancer therapy applications (McCrystal et al., 1999).
Repellent Efficacy Against Arthropod Disease Vectors
Another application area for structurally related compounds is in arthropod repellent efficacy. For instance, optically active piperidine analogs have been synthesized and evaluated for their effectiveness against Aedes aegypti and Anopheles stephensi mosquitoes. These studies suggest that such compounds could serve as effective alternatives for protection against arthropod disease vectors, underscoring their potential in public health (Klun et al., 2003).
Anticonvulsant Properties
Compounds like N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) belong to a new series of experimental anticonvulsants related to lidocaine, showcasing the potential of certain chemical structures in the development of new anticonvulsant agents. The study on D2624 aimed to understand its pharmacokinetics and metabolism in rats and humans, indicating the broader research interest in utilizing similar compounds for neurological conditions (Martin et al., 1997).
Influence on Tumor Perfusion and Drug Pharmacokinetics
Research involving the compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide indicates that tumor perfusion significantly influences early tumor drug uptake and exposure, while plasma drug exposure does not. This finding is critical for understanding how drug efficacy can be improved through targeting tumor vasculature, providing insights into the optimization of therapeutic strategies for solid tumors (Saleem & Price, 2008).
Future Directions
properties
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-12(6-8-18)20-13-9-10(2)16-11(3)17-13/h9,12H,4-8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVHHGAXUSUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)


![(E)-2-cyano-3-(2-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2858211.png)
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2858214.png)



![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)


![4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate](/img/structure/B2858221.png)